![molecular formula C24H24N2O5S B6549015 4-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 1040659-63-9](/img/structure/B6549015.png)

4-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

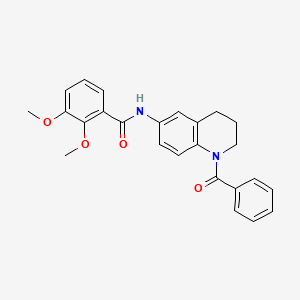

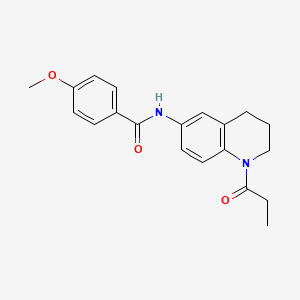

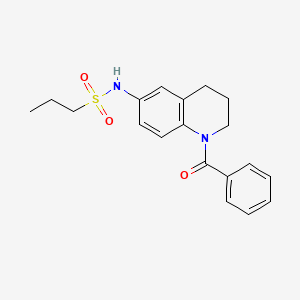

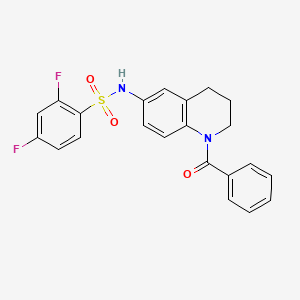

The compound is a derivative of benzamide, which is an organic compound consisting of a carboxyamide group (-CONH2) attached to a phenyl group . Benzamides are a class of compounds that have been widely used in medical, industrial, biological and potential drug industries .

Synthesis Analysis

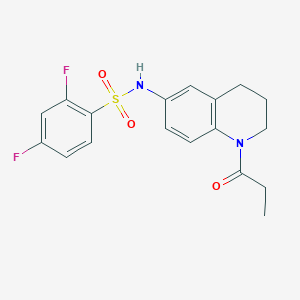

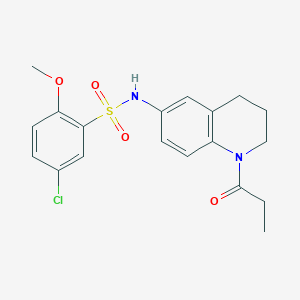

While specific synthesis methods for this compound are not available, benzamides can be synthesized from benzoic acid or its derivatives and amine derivatives . The products are typically purified and analyzed using methods such as IR, 1H NMR, 13C NMR spectroscopy, and elemental methods .Molecular Structure Analysis

The molecular structure of a similar compound, 4-Methoxybenzenamide, N-(4-methoxyphenyl)-, has a molecular weight of 257.2845 and a formula of C15H15NO3 . The structure can be viewed using computational methods .Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions. For example, the photoreaction of 4-methoxyazobenzenes can afford 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can depend on its specific structure. For example, 4-Methoxybenzenesulfonyl Chloride, a related compound, has a molecular weight of 206.64, a melting point of 40.0°C to 42.0°C, and is a crystalline solid .Scientific Research Applications

Antioxidant Activity

Benzamides, including the compound , have been studied for their antioxidant potential. Researchers synthesized novel benzamide compounds and evaluated their in vitro antioxidant activity. The analysis involved techniques such as IR (infrared), 1H NMR (proton nuclear magnetic resonance), and 13C NMR (carbon-13 nuclear magnetic resonance) spectroscopy. Some of these synthesized compounds demonstrated more effective total antioxidant, free radical scavenging, and metal chelating activity compared to standard compounds .

Antibacterial Properties

The same benzamide derivatives were also tested for their in vitro antibacterial activity against both gram-positive and gram-negative bacteria. These investigations provide valuable insights into potential applications in antimicrobial therapies .

Organic Nonlinear Optical (NLO) Materials

Innovative research focuses on organic NLO materials due to their applications in various fields, including holographic imaging, integrated optics, frequency conversion, optical data storage, and photonic-integrated circuitry. While specific studies on this compound are not mentioned, its structural features suggest potential relevance in NLO applications .

Biological and Pharmaceutical Applications

Benzoylthiourea compounds, which share similarities with benzamides, exhibit diverse biological activities. These include anti-inflammatory, anti-cancer, anti-diabetic, and anti-virus effects. Additionally, benzamides have applications as ionic sensors and pharmaceutical drugs. Further exploration of this compound’s biological properties could uncover novel therapeutic avenues .

Crystal Structure and Solvent Interaction

Researchers have also investigated the crystal structure of a related benzamide compound. While not directly focused on the compound you provided, these studies contribute to our understanding of benzamides’ behavior and interactions. For instance, benzoylthiourea derivatives have been explored for their anti-inflammatory properties and potential as pharmaceutical agents .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-methoxy-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5S/c1-30-20-8-5-17(6-9-20)24(27)25-19-7-14-23-18(16-19)4-3-15-26(23)32(28,29)22-12-10-21(31-2)11-13-22/h5-14,16H,3-4,15H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHZCNNATPQLNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-2-one](/img/structure/B6548935.png)

![2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}acetic acid](/img/structure/B6548962.png)

![2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6548970.png)

![ethyl 4,6-dimethyl-2-(2-phenoxyacetamido)thieno[2,3-b]pyridine-3-carboxylate](/img/structure/B6548972.png)

![4-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6549007.png)

![4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6549026.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide](/img/structure/B6549033.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B6549035.png)